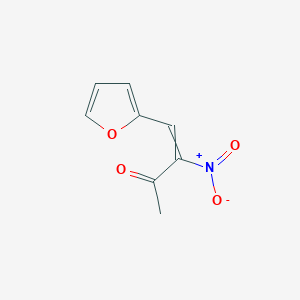
3-Buten-2-one, 4-(2-furanyl)-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Buten-2-one, 4-(2-furanyl)-3-nitro-: is an organic compound with the molecular formula C8H7NO4 It is a derivative of furfurylideneacetone, where a nitro group is attached to the butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Buten-2-one, 4-(2-furanyl)-3-nitro- typically involves the nitration of 3-Buten-2-one, 4-(2-furanyl)-. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production efficiency while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various chemical transformations.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the nitro group or the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Potential applications in the development of new polymers and resins.
Mechanism of Action
The mechanism of action of 3-Buten-2-one, 4-(2-furanyl)-3-nitro- involves its interaction with various molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with biological macromolecules, potentially leading to antimicrobial or antifungal effects. The furan ring can also engage in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
3-Buten-2-one, 4-(2-furanyl)-: The parent compound without the nitro group.
Furfurylideneacetone: Another derivative with different substituents on the butenone moiety.
4-(2-Furyl)-3-buten-2-one: A stereoisomer with a different spatial arrangement of atoms.
Uniqueness:
- The presence of the nitro group in 3-Buten-2-one, 4-(2-furanyl)-3-nitro- imparts unique chemical reactivity and potential biological activity compared to its analogs.
- The compound’s ability to undergo diverse chemical reactions makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
58371-75-8 |
|---|---|
Molecular Formula |
C8H7NO4 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
4-(furan-2-yl)-3-nitrobut-3-en-2-one |
InChI |
InChI=1S/C8H7NO4/c1-6(10)8(9(11)12)5-7-3-2-4-13-7/h2-5H,1H3 |
InChI Key |
JSOXJCFMPUUCLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CC1=CC=CO1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


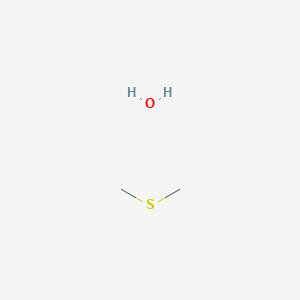


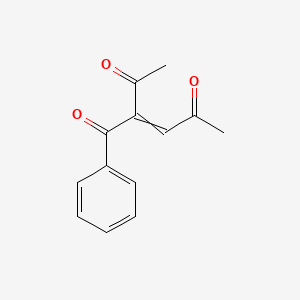

![1-[3-(Ethoxymethyl)but-3-en-1-yn-1-yl]-4-methylbenzene](/img/structure/B14617476.png)
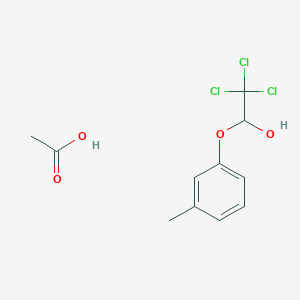
![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14617494.png)
![2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid](/img/structure/B14617495.png)
![2,2'-[(E)-Diazenediyl]bis(4-cyanopentanoic acid)](/img/structure/B14617507.png)
![1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B14617515.png)

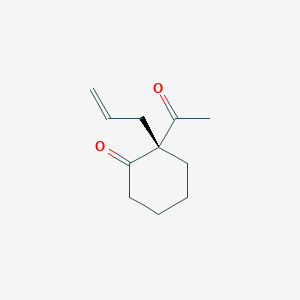
![Benzene, 1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methyl-](/img/structure/B14617532.png)
